1,6-bis(4-methoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
1,6-BIS(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is an organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of two methoxyphenyl groups attached to the indazole core, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-BIS(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate, followed by cyclization and subsequent reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final reduction step can be achieved using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,6-BIS(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1,6-BIS(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-BIS(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,6-BIS(4-METHOXYPHENYL)HEXANE: Similar in structure but lacks the indazole core.
1,2-BIS(4-METHOXYPHENYL)ETHANE: Another related compound with a simpler structure.
Uniqueness
1,6-BIS(4-METHOXYPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to its indazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H20N2O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C21H20N2O3/c1-25-17-7-3-14(4-8-17)15-11-20-19(21(24)12-15)13-22-23(20)16-5-9-18(26-2)10-6-16/h3-10,13,15H,11-12H2,1-2H3 |
InChI Key |
JOAYRYZGWGNMRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=NN3C4=CC=C(C=C4)OC)C(=O)C2 |
Origin of Product |
United States |
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